EGFR Kinase Inhibition: 4-Isopropyl vs. Unsubstituted Parent Salicylanilide
In a solid-phase ELISA assay measuring EGFR autophosphorylation inhibition, 2-Hydroxy-N-(4-isopropylphenyl)benzamide (compound 12) demonstrated an IC50 of 29,600 nM, representing a 1.69-fold improvement in potency over the unsubstituted parent compound 2-hydroxy-N-phenylbenzamide (compound 1, IC50 = 50,000 nM) [1]. Both compounds were evaluated under identical conditions (pH 7.4, 2°C, 25 mM HEPES buffer) within the same 32-compound series at Nanjing University [1].
| Evidence Dimension | EGFR tyrosine kinase autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 29,600 nM (29.6 μM) |
| Comparator Or Baseline | 2-Hydroxy-N-phenylbenzamide (salicylanilide, compound 1): IC50 = 50,000 nM (50.0 μM) |
| Quantified Difference | 1.69-fold improvement in potency; ΔIC50 = 20,400 nM |
| Conditions | Solid-phase ELISA; recombinant EGFR [645-1186] (human); pH 7.4; 2°C; 25 mM HEPES buffer; europium-labeled anti-phosphotyrosine antibody detection; Victor plate reader (excitation 340 nm, emission 615 nm) |
Why This Matters
This direct within-study comparison establishes the minimum SAR contribution of the 4-isopropyl substituent: it provides a measurable but modest gain over the simplest scaffold, informing procurement decisions where even a ~1.7-fold potency difference in a primary biochemical assay may influence hit-to-lead prioritization.
- [1] BindingDB. BDBM234310 (Compound 12) vs BDBM234300 (Compound 1). EGFR Inhibition Assay, Entry 8127, Nanjing University. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=1&entryid=8127 View Source
